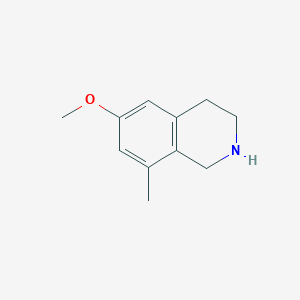

6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline

Description

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

6-methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C11H15NO/c1-8-5-10(13-2)6-9-3-4-12-7-11(8)9/h5-6,12H,3-4,7H2,1-2H3 |

InChI Key |

RCPWVBCNIPNBGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1CNCC2)OC |

Origin of Product |

United States |

Preparation Methods

Pictet-Spengler Reaction

The most established and widely used method for synthesizing 6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline is the Pictet-Spengler reaction. This reaction involves the acid-catalyzed cyclization of a β-phenylethylamine derivative with an aldehyde or ketone to form the tetrahydroisoquinoline core.

- Starting materials: 3-methoxyphenethylamine or substituted phenethylamine derivatives.

- Aldehyde: Formaldehyde or substituted benzaldehydes.

- Catalyst: Acidic conditions (e.g., hydrochloric acid, trifluoroacetic acid).

- Process: Condensation to form an imine intermediate followed by intramolecular cyclization to yield the tetrahydroisoquinoline.

Example: Reaction of 3-methoxy-4-methylbenzaldehyde with methylamine hydrochloride under acidic conditions, followed by cyclization and reduction steps, yields the target compound.

- Solvent polarity (e.g., DMF vs. dichloromethane).

- Temperature control (typically 80–100°C for cyclization).

- Stoichiometry and choice of coupling agents (e.g., BOP reagent) to improve yield.

This method is favored for its straightforwardness and ability to produce the compound with good regioselectivity and yield.

Multi-Step Synthetic Routes

Some synthetic approaches use multi-step reactions starting from simpler aromatic compounds, involving:

- Formation of substituted benzaldehydes or phenethylamines.

- Sequential condensation and cyclization.

- Reduction and purification steps.

These routes often employ:

- Suzuki coupling reactions for building substituted aromatic precursors.

- Use of reducing agents such as sodium borohydride or lithium aluminum hydride to reduce intermediates.

- Purification by chromatographic techniques to isolate pure products.

This approach allows for structural modifications and incorporation of functional groups with control over regio- and stereochemistry.

Modern Protocols Involving Hydrosilylation

A recent protocol for synthesizing N-aryl-1,2,3,4-tetrahydroisoquinolines (structurally related to 6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline) involves:

- Use of triethylsilane (Et3SiH) as a hydride source.

- Trifluoroacetic acid (TFA) as a catalyst.

- Dry dichloromethane as solvent.

- Reaction temperatures from 0°C to room temperature.

- Reaction times varying from 2.5 to 72 hours.

This method offers a short and efficient route with moderate yields (20–41% over 1–2 steps), avoiding regioisomeric byproducts due to selective use of ortho-brominated aromatic aldehydes.

| Condition Set | Et3SiH equiv. | TFA equiv. | Solvent | Temp | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 10 | 10 | DCM | 0°C | 3.5h | 30 (2 steps) |

| 2 | 2.5 | 13 | DCM | rt | 2.5h | 34 (2 steps) |

| 3 | 2.5 | 13 | DCM | rt | 2.5h | 41 (1 step) |

| 4 | 10 | 13 | DCM | 0°C→rt | 72h | 6 (2 steps) |

This approach is attractive due to fewer steps and the availability of building blocks.

Reaction Conditions and Reagents

| Reaction Type | Reagents/Conditions | Notes |

|---|---|---|

| Pictet-Spengler Cyclization | Acid catalyst (HCl, TFA), aldehyde (formaldehyde or substituted benzaldehyde), amine precursor | Key step forming tetrahydroisoquinoline ring |

| Reduction | NaBH4, LiAlH4 | Used to reduce imine or intermediate ketones to amines |

| Oxidation | KMnO4, CrO3 | For oxidation to quinoline derivatives (not direct preparation step) |

| Electrophilic Substitution | Br2, HNO3 | For functionalization of aromatic ring post-synthesis |

Purification and Characterization

- Purification: Chromatography techniques (e.g., silica gel column chromatography, HPLC) are employed to achieve high purity.

- Purity Analysis: Reverse-phase HPLC with C18 columns using acetonitrile/water mobile phases with 0.1% trifluoroacetic acid; UV detection at 254 nm.

- Stereochemical Analysis: Single-crystal X-ray diffraction and chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)3) confirm enantiomeric purity and configuration.

Summary Table of Preparation Methods

Research Insights and Optimization

- Adjusting solvent polarity and reagent stoichiometry improves yields in Pictet-Spengler reactions.

- Use of continuous flow reactors in industrial settings can enhance reaction efficiency and scalability.

- Selective use of ortho-substituted aromatic aldehydes prevents formation of regioisomers.

- Hydrosilylation-based methods provide a novel alternative to classical approaches with fewer steps but require careful control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: More saturated tetrahydroisoquinoline derivatives.

Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the reagent used.

Scientific Research Applications

6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its role as a precursor to bioactive alkaloids.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological processes. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Modifications

- Methoxy vs. Alkoxy Groups :

Compounds like 7-allyloxy- and 7-butoxy-THIQs () show that alkoxy chain length at position 7 modulates selectivity as α1-adrenergic antagonists. The 6-methoxy group in 6-MeO-8-Me-THIQ may similarly influence receptor binding but with positional specificity .

Pharmacological and Metabolic Profiles

CNS Activity and Toxicity

- Dopaminergic Effects: Nomifensine (8-amino-4-phenyl-2-methyl-THIQ) is a dopamine reuptake inhibitor, suggesting that substituents at position 8 (e.g., methyl in 6-MeO-8-Me-THIQ) may also interact with monoamine transporters, though with reduced potency compared to amino or ureido groups .

- Neurotoxicity: Salsolinol (1-methyl-6,7-dihydroxy-THIQ) and 1MeTIQ are PD-associated neurotoxins, whereas 6-MeO-8-Me-THIQ’s methoxy and methyl groups may mitigate oxidative stress or toxic metabolite formation .

Metabolism and BBB Penetration

- THIQ and 1MeTIQ are metabolized to hydroxylated and N-methylated derivatives, with ~90% remaining unchanged in the brain, indicating efficient BBB penetration .

Key Methods for THIQ Derivatives

- Reductive Amination : Used for 6-methoxy-THIQ synthesis, as described in Organic Process Research & Development (2007) .

- Chlorination and Alkylation : details the synthesis of 2-chloro-6,7-dimethoxy-THIQ via sodium hypochlorite treatment, a method adaptable for introducing methyl groups at position 8 .

Yield and Scalability

- 6-Methoxy-THIQ Hydrochloride : Synthesized in 95–97% yield using hypochlorite-mediated chlorination .

- 8-Bromo-6-methoxy-THIQ : Achieved via palladium-catalyzed coupling, though yields are unspecified .

Data Tables

Table 1: Comparative Substituent Effects on THIQ Derivatives

Biological Activity

6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Pharmacological Properties

Research indicates that 6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline exhibits several pharmacological activities:

- Neuroprotective Effects : THIQ derivatives have shown promise in neuroprotection against oxidative stress and neurodegenerative diseases. Studies suggest that this compound may modulate neuroinflammatory pathways and enhance neuronal survival under stress conditions .

- Anti-inflammatory Activity : The compound has been implicated in anti-inflammatory responses. It appears to inhibit pro-inflammatory cytokines and may play a role in reducing inflammation-related damage in various tissues .

- Antioxidant Properties : Similar to other THIQs, 6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline demonstrates the ability to scavenge free radicals and reduce oxidative stress markers .

The biological activity of 6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline can be attributed to several mechanisms:

- P-Glycoprotein Inhibition : Recent studies have shown that certain THIQ derivatives act as inhibitors of P-glycoprotein (P-gp), which is crucial in drug absorption and resistance mechanisms in cancer cells. This inhibition can enhance the efficacy of co-administered chemotherapeutic agents .

- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter systems such as dopamine and serotonin pathways, potentially offering therapeutic benefits in mood disorders and neurodegenerative conditions .

- Antiviral Activity : Some studies have explored the antiviral potential of THIQ derivatives against various viral strains. The specific activity of 6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline in this context remains to be fully elucidated but suggests a promising area for future research .

Case Studies and Research Findings

Several studies have investigated the biological activity of 6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline:

- Study on Neuroprotection : A study demonstrated that THIQ derivatives could protect dopaminergic neurons from apoptosis induced by oxidative stress. The results indicated significant reductions in reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures treated with the compound .

- Anti-inflammatory Mechanisms : Research into the anti-inflammatory effects highlighted that 6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline significantly reduced levels of interleukin-1β and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest its potential utility in treating inflammatory diseases .

Data Table: Comparative Biological Activities of THIQ Derivatives

| Compound Name | Neuroprotective Activity | Anti-inflammatory Activity | P-glycoprotein Inhibition | Antioxidant Activity |

|---|---|---|---|---|

| 6-Methoxy-8-methyl-THIQ | Moderate | High | Yes | High |

| 6-Methoxy-1,2,3,4-Tetrahydroisoquinoline | Low | Moderate | No | Moderate |

| 7-Hydroxy-Tetrahydroisoquinoline | High | High | Yes | High |

Q & A

Q. Basic

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection at 254 nm .

- Stereochemistry : Single-crystal X-ray diffraction (as in ) resolves absolute configuration. Chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) can confirm enantiomeric excess .

What structural modifications enhance its biological activity, and how are structure-activity relationships (SAR) analyzed?

Q. Advanced

- Key Modifications :

- SAR Analysis : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., tyrosine hydroxylase) and correlate with substituent electronic properties (Hammett constants) .

How can conflicting biological data (e.g., variable antitumor activity across studies) be resolved?

Q. Advanced

- Possible Causes : Differences in cell lines (e.g., HeLa vs. MCF-7), assay protocols (MTT vs. ATP luminescence), or impurity profiles.

- Resolution :

What advanced analytical methods are used to study its interaction with biological targets?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to receptors like σ-1 or dopamine transporters.

- Molecular Dynamics Simulations : Predict binding modes using homology models of target proteins (e.g., GPCRs) .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

How can researchers design derivatives to mitigate off-target effects while retaining efficacy?

Q. Advanced

- Strategies :

- Validation : Screen derivatives in parallel against primary and secondary targets using high-throughput fluorescence polarization assays .

What methodologies are recommended for stability testing under physiological conditions?

Q. Advanced

- Hydrolytic Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS over 24–72 hours.

- Oxidative Stability : Expose to H₂O₂ (0.3% v/v) and track peroxide adduct formation .

- Light Sensitivity : Conduct ICH Q1B photostability testing using a xenon lamp .

How can regioselectivity challenges during synthesis (e.g., competing cyclization pathways) be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.